Spadin

説明

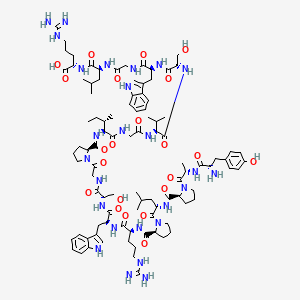

Spadin (trifluoroacetate salt) is a peptide compound known for its role as a brain-penetrant inhibitor of the TREK-1 channel, which is a two-pore domain potassium channel. This compound has garnered attention due to its antidepressant effects observed in mouse models of depression, with a rapid onset of action .

作用機序

スパディンは、TREK-1 チャネルの活性化を特異的に拮抗することで、その効果を発揮します。TREK-1 チャネルは、神経、心臓、平滑筋の生理機能の調節に関与しています。スパディンはこれらのチャネルに結合して活性を阻害し、これが抗うつ効果に寄与すると考えられています。 正確な分子標的と経路には、カリウムイオンコンダクタンスの調節と細胞膜電位の調節が含まれます .

類似化合物:

ヒューマニン(トリフルオロ酢酸塩): 神経保護作用を持つ別のペプチドです。

TNIIIA2(トリフルオロ酢酸塩): 抗炎症作用を持つペプチドです。

D12-116(トリフルオロ酢酸塩): 治療応用が期待されるペプチドです。

比較: スパディンは、TREK-1 チャネルを特異的に阻害し、抗うつ効果の発現が早いという点でユニークです。 ヒューマニンやTNIIIA2などの他のペプチドは、異なる生物学的活性を示しますが、スパディンは脳に浸透し、イオンチャネルを調節する能力を持つため、際立っています .

生化学分析

Biochemical Properties

Spadin plays a crucial role in biochemical reactions by specifically targeting and inhibiting the TREK-1 channel. TREK-1 is a potassium channel involved in regulating neuronal excitability and has been identified as a target for antidepressant drugs. This compound binds to TREK-1 with high affinity, blocking its activity. This interaction has been demonstrated through immunoprecipitation and electrophysiological studies in various cell types, including COS-7 cells and cultured hippocampal neurons .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neurons, this compound increases the firing rate of 5-HT (serotonin) neurons in the Dorsal Raphe Nucleus, which is associated with antidepressant effects. Additionally, this compound enhances hippocampal phosphorylation of CREB protein and neurogenesis, key markers of antidepressant action. These effects have been observed in both in vitro and in vivo studies, highlighting this compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the TREK-1 channel, leading to its inhibition. This inhibition results in increased neuronal excitability and enhanced serotonin signaling. This compound’s interaction with TREK-1 has been confirmed through electrophysiological studies, where it efficiently blocked TREK-1 activity in various neuronal cell types. Furthermore, this compound’s antidepressant effects are mediated through the activation of the CREB protein and promotion of neurogenesis, which are crucial for its therapeutic action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. This compound’s activity is relatively short-lived, with its effects disappearing beyond 7 hours after administration. Efforts to improve its stability and bioavailability have led to the development of this compound analogs with longer action durations. These analogs have demonstrated improved in vivo stability and sustained antidepressant effects, lasting up to 23 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound exhibits potent antidepressant properties, reducing immobility time in behavioral tests such as the forced swimming test. At higher doses, this compound and its analogs have shown potential toxic or adverse effects, emphasizing the importance of dosage optimization in therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is primarily within neuronal cells, where it interacts with the TREK-1 channel. This compound’s activity and function are influenced by its localization to specific compartments or organelles within the cell. Post-translational modifications and targeting signals play a role in directing this compound to its site of action, ensuring its efficacy in modulating neuronal excitability and serotonin signaling .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Spadin (trifluoroacetate salt) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The initial amino acid is attached to a resin.

Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Cleavage and Purification: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In an industrial setting, the production of this compound (trifluoroacetate salt) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of large-scale HPLC systems ensures the purity of the final product .

化学反応の分析

反応の種類: スパディン(トリフルオロ酢酸塩)は、主に合成中にペプチド結合形成を受けます。また、以下の反応にも参加する可能性があります。

酸化: 酸化条件下では、ペプチド中の特定のアミノ酸残基が修飾される可能性があります。

還元: 還元条件下では、存在する場合、ジスルフィド結合が還元される可能性があります。

置換: アミノ酸残基を置換して、スパディンのアナログを作成することができます。

一般的な試薬と条件:

酸化: 過酸化水素またはその他の酸化剤。

還元: ジチオスレイトール(DTT)またはその他の還元剤。

置換: 特定のアミノ酸誘導体とカップリング試薬。

主要な生成物: これらの反応の主要な生成物は、修飾されたペプチドであり、生物学的活性または安定性が変化する可能性があります .

4. 科学研究への応用

スパディン(トリフルオロ酢酸塩)は、幅広い科学研究に応用されています。

化学: ペプチド合成と修飾を研究するためのモデル化合物として使用されます。

生物学: イオンチャネルと神経活動の調節における役割について研究されています。

医学: 抗うつ効果の速効性から、うつ病の治療薬としての可能性が探求されています。

科学的研究の応用

Antidepressant Properties

Spadin has been identified as a potent antagonist of the TREK-1 potassium channel, which is implicated in mood regulation and depression. Research has demonstrated several key findings regarding this compound's antidepressant effects:

- Mechanism of Action : this compound selectively inhibits TREK-1 channels, leading to increased serotonergic transmission and neurogenesis. This mechanism was highlighted in studies showing that this compound treatment resulted in rapid antidepressant effects in mouse models, significantly faster than traditional selective serotonin reuptake inhibitors (SSRIs) like fluoxetine .

- Behavioral Studies : In various behavioral tests, mice treated with this compound exhibited resistance to depressive symptoms, comparable to those lacking the TREK-1 gene. Notably, a four-day intravenous treatment with this compound led to significant increases in hippocampal neurogenesis and activation of the cAMP response element-binding protein (CREB), crucial for mood regulation .

- Comparison with Conventional Antidepressants : Unlike SSRIs that typically require weeks to manifest effects, this compound demonstrated rapid onset within four days. Additionally, it did not produce the cardiac side effects often associated with TREK-1 inhibition, suggesting a favorable safety profile .

Neurobiological Insights

This compound’s interaction with astrocytes has been studied to understand its broader neurobiological implications:

- Astrocytic Conductance : Research indicates that this compound can modulate astrocytic passive conductance by inhibiting TREK-1 channels. This modulation is significant for maintaining brain homeostasis and may have implications for neurodegenerative diseases .

Insecticide Development

Recently, this compound has been integrated into agricultural practices as an active ingredient in insecticides:

- Corteva Agriscience's Innovation : Corteva launched a new insecticide formulation containing 11.7% this compound, targeting aphids specifically. The compound exhibits broad-spectrum activity and excellent residual control, making it effective even under challenging environmental conditions .

- Unique Mode of Action : Unlike traditional insecticides, this compound operates through a novel mechanism that provides immediate control upon contact with aphids while ensuring long-lasting protection. This innovation could enhance crop yield potential significantly .

Summary of Findings

The applications of this compound span both pharmacological and agricultural domains, showcasing its versatility:

| Application Area | Key Findings |

|---|---|

| Pharmacology | - Rapid antidepressant effects through TREK-1 inhibition |

| - Enhanced neurogenesis and serotonergic activity | |

| - Favorable safety profile compared to conventional SSRIs | |

| Agriculture | - Effective insecticide against aphids |

| - Broad-spectrum activity with unique mode of action |

Antidepressant Efficacy

In a pivotal study conducted by Mazella et al., this compound was shown to effectively block TREK-1 activity in various neural contexts, leading to enhanced neuronal firing rates and behavioral resistance to depression in animal models . This study laid the groundwork for considering this compound as a candidate for developing new antidepressant therapies.

Agricultural Impact

Corteva's introduction of this compound-based insecticides represents a significant advancement in pest management strategies within agriculture, aiming to protect crops from aphid infestations while minimizing environmental impact through targeted action .

類似化合物との比較

Humanin (trifluoroacetate): Another peptide with neuroprotective properties.

TNIIIA2 (trifluoroacetate): A peptide with anti-inflammatory effects.

D12-116 (trifluoroacetate): A peptide with potential therapeutic applications.

Comparison: Spadin is unique due to its specific inhibition of TREK-1 channels and its rapid onset of antidepressant effects. While other peptides like Humanin and TNIIIA2 have different biological activities, this compound’s ability to penetrate the brain and modulate ion channels sets it apart .

生物活性

Spadin is a 17-amino-acid peptide derived from the sortilin receptor, primarily recognized for its role as a selective inhibitor of the TREK-1 potassium channel. This compound has garnered significant interest in the field of neuropharmacology, particularly for its potential antidepressant effects and its ability to modulate various biological activities in neuronal tissues.

This compound functions by blocking the activity of the TREK-1 channel, which is known to be involved in neuronal excitability and various physiological processes. Research indicates that this compound binds to TREK-1 with high affinity (10 nM) and inhibits its activity in various cellular models, including COS-7 cells and hippocampal neurons . This inhibition results in increased neuronal firing rates, particularly in serotonin-producing neurons within the Dorsal Raphe Nucleus, suggesting a mechanism that may enhance serotonergic transmission—an essential pathway in mood regulation .

Antidepressant Effects

The antidepressant properties of this compound have been demonstrated through multiple behavioral assays. In studies involving mice, this compound administration resulted in significant resistance to depressive behaviors akin to those observed in TREK-1 deficient mice. Notably, this compound treatment led to increased levels of phosphorylated CREB (cAMP response element-binding protein) and enhanced neurogenesis in the hippocampus, both of which are critical indicators of antidepressant efficacy .

Table 1: Summary of Biological Activities of this compound

Case Studies and Research Findings

Recent studies have explored the pharmacological profile of this compound beyond its basic inhibitory action on TREK-1. For instance, Heurteaux et al. (2006) established that inhibiting TREK-1 channels induces an antidepressant phenotype. Subsequent research identified retro-inverso analogs of this compound that retained its antidepressant properties while potentially offering improved pharmacokinetic profiles .

In a notable study published in Frontiers in Pharmacology, researchers demonstrated that this compound selectively antagonizes the activation of TREK-1 by arachidonic acid (AA), indicating an allosteric modulation mechanism . This finding suggests that this compound may not only inhibit TREK-1 but also fine-tune its response to physiological stimuli.

Implications for Future Research

The implications of this compound's biological activities extend into potential therapeutic applications for mood disorders. Given its unique mechanism of action—targeting a specific ion channel associated with mood regulation—this compound could pave the way for novel antidepressant therapies with fewer side effects compared to traditional SSRIs (selective serotonin reuptake inhibitors).

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C96H142N26O22/c1-10-53(8)79(90(139)107-46-76(127)118-78(52(6)7)91(140)117-71(49-124)86(135)113-67(41-56-43-104-62-22-13-11-20-59(56)62)81(130)106-45-75(126)110-66(38-50(2)3)84(133)112-65(94(143)144)25-16-34-103-96(100)101)119-89(138)72-26-17-35-120(72)77(128)47-108-82(131)70(48-123)116-85(134)68(42-57-44-105-63-23-14-12-21-60(57)63)114-83(132)64(24-15-33-102-95(98)99)111-87(136)74-28-19-37-122(74)93(142)69(39-51(4)5)115-88(137)73-27-18-36-121(73)92(141)54(9)109-80(129)61(97)40-55-29-31-58(125)32-30-55/h11-14,20-23,29-32,43-44,50-54,61,64-74,78-79,104-105,123-125H,10,15-19,24-28,33-42,45-49,97H2,1-9H3,(H,106,130)(H,107,139)(H,108,131)(H,109,129)(H,110,126)(H,111,136)(H,112,133)(H,113,135)(H,114,132)(H,115,137)(H,116,134)(H,117,140)(H,118,127)(H,119,138)(H,143,144)(H4,98,99,102)(H4,100,101,103)/t53-,54-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-,79-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSPWLIEKXALQP-WSSJNERPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC8=CC=C(C=C8)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC8=CC=C(C=C8)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H142N26O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2012.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。